molecular formula C12H8BrN B1337993 2-Bromo-9H-carbazole CAS No. 3652-90-2

2-Bromo-9H-carbazole

Cat. No.: B1337993
CAS No.: 3652-90-2
M. Wt: 246.1 g/mol
InChI Key: PJRGCJBBXGNEGD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-9H-carbazole, also known as 2-Bromocarbazole, is a mono-brominated derivative of 9H-carbazole . It is primarily used in the synthesis of semiconducting small molecules and polymers . These molecules and polymers are used in the construction of organic photovoltaic and OLED devices . Therefore, the primary targets of this compound are the components of these devices.

Mode of Action

This compound interacts with its targets by being a key intermediate in the synthesis of semiconducting small molecules and polymers . These molecules and polymers are then used in the construction of organic photovoltaic and OLED devices .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of semiconducting small molecules and polymers . These molecules and polymers, in turn, are integral to the functioning of organic photovoltaic and OLED devices .

Pharmacokinetics

This is likely due to the compound’s primary use as an intermediate in the synthesis of semiconducting small molecules and polymers , rather than as a pharmaceutical agent.

Result of Action

The result of this compound’s action is the successful synthesis of semiconducting small molecules and polymers . These molecules and polymers are then used in the construction of organic photovoltaic and OLED devices . For instance, PyEtCz, a deep blue fluorescent material derived from this compound, exhibits strong deep-blue emission with a high fluorescent quantum yield of 75% .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the molar ratio of the this compound phosphor to acrylamide can strongly influence the room-temperature phosphorescent (RTP) emission intensities and quantum yields of the blue–purple phosphorescence emitting amorphous copolymer of 2-bromocarbazole phosphor and acrylamide . .

Biochemical Analysis

Biochemical Properties

2-Bromo-9H-carbazole plays a crucial role in biochemical reactions, particularly in the synthesis of semiconducting small molecules and polymers. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, this compound can be used to synthesize deep blue fluorescent materials, which exhibit strong emission and high fluorescent quantum yield . The interactions between this compound and biomolecules are primarily based on its ability to form stable bonds with other chemical entities, enhancing its utility in biochemical applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit certain kinases, which play a pivotal role in cell signaling pathways . This inhibition can result in altered gene expression, ultimately affecting cellular function. Furthermore, this compound can induce changes in the conformation of proteins, thereby modulating their activity and interactions with other biomolecules.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been extensively studied. This compound exhibits good thermal stability, which ensures its consistent performance in various experimental conditions . Over prolonged periods, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular function and promote cell survival . At higher doses, this compound can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been identified, indicating the importance of precise dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of key enzymes involved in oxidative phosphorylation and glycolysis . Additionally, this compound can affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for different biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been found to localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9H-carbazole typically involves the bromination of 9H-carbazole. One common method is the reaction of 9H-carbazole with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the product. The compound is often produced in bulk quantities and supplied to various industries for further applications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9H-carbazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted carbazole derivatives.

    Oxidation Reactions: Major products include hydroxylated carbazole derivatives.

    Reduction Reactions: Reduced carbazole derivatives are formed.

Scientific Research Applications

2-Bromo-9H-carbazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9H-carbazole is unique due to its specific bromination at the 2-position, which imparts distinct chemical and physical properties. This positional specificity enhances its reactivity and suitability for various applications, particularly in the field of optoelectronics .

Properties

IUPAC Name

2-bromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRGCJBBXGNEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507884
Record name 2-Bromo-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3652-90-2
Record name 2-Bromocarbazole
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Record name 2-Bromo-9H-carbazole
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Record name 2-Bromo-9H-carbazole
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Synthesis routes and methods I

Procedure details

A round bottom flask was charged with 4′-bromo-2-nitro-1,1′-biphenyl (14.5 g, 52.1 mmol), triethyl phosphite (50 g, 301 mmol) and heated to reflux under nitrogen overnight. The reaction mixture was allowed to cool to room temperature (20-25° C.) and 60 mL of 6 N HCl was added dropwise. The reaction mixture was then heated to 80° C. for 3 hours. The reaction mixture was then cooled to 5° C. and neutralized with 50% NaOH, diluted with deionized water and extracted with 3×150 mL EtOAc. The combined extracts were washed with 150 mL deionized water and 150 mL brine, dried over MgSO4 and evaporated to dryness. The lower boiling impurities were removed by Kugelrohr distillation and the residue was subjected to a column chromatography (SiO2 gel, 9/1 hexane/EtOAc) to yield 8.4 g (65%) of 2-Bromo-9H-carbazole as an off-white solid. The product was confirmed by GC/MS and NMR.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A 250 mL round bottom flask was charged with 4-Bromo-2-nitrobenzene (19.2 g, 69.04 mmol), and triethyl phosphate (84 mL, 483.28 mmol). Then, at 160° C. to 165° C., the mixture was heated under reflux for 14 hours. After the reaction was completed, the remaining triethyl phosphate was removed by vacuum distillation. The resultant product was diluted with a mixed solvent of MeOH:H2O=1:1, and the produced solid was filtered. The obtained solid was washed with a mixed solvent of MeOH:H2O=1:1 and petroleum ether.
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
84 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Around bottom flask was charged with 4′-bromo-2-nitrobiphenyl (100 mmol) and triethyl phosphite (100 mL) and set to reflux under a nitrogen atmosphere for 24 hours. Upon cooling, the solvent was distilled off under vacuum, and the crude product was recrystallized from hot toluene to give 2-bromo-9H-carbazole in 40% yield.
Quantity
100 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

4′-bromo-2-nitrobiphenyl (9.8 g, 35.4 mmol) was refluxed with 30 mL triethylphosphite overnight. After cooling down the solution to room temperature, 40 mL 6(N)HCl was added to it slowly and heated to 80° C. for 3 h. Acidic solution was halfway neutralized with conc. NaOH, rest of the acidic solution was neutralized with solid Na2CO3. Cloudy solution was extracted three times with ethylacetate (500 mL). Combined organic layer was evaporated under vacuum and crude was flashed on silica gel (15% to 30% ethylacetate/hexane). 4.1 g final compound was isolated as off white solid.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6(N)HCl
Quantity
40 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

17.93 g (64.47 mmol) of 4′-bromo-2-nitrobiphenyl and 56.09 mL (322.37 mmol) of triethyl phosphate were put into a round bottom flask under nitrogen, and then refluxed and agitated for 5 hours. After the reaction was finished, the solvent was removed by distillation, and the column was used at a ratio of hexane:MC=3:2 (v/v) to obtain 7.2 g of 2-bromo-9H-carbazole and 4.26 g of 2-bromo-9-ethyl-9H-carbazole.
Quantity
17.93 g
Type
reactant
Reaction Step One
Name
triethyl phosphate
Quantity
56.09 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Customer
Q & A

Q1: Can 2-Bromocarbazole be used to create materials with interesting optical properties?

A1: Yes, 2-Bromocarbazole can be copolymerized with other monomers to create materials exhibiting room-temperature phosphorescence. For example, a study demonstrated that incorporating 2-Bromocarbazole into an acrylamide copolymer resulted in a material capable of blue-purple phosphorescence emission with high quantum yield at room temperature []. The rigidity of the polymer matrix and hydrogen bonding within the structure contribute to suppressing nonradiative decay pathways, thereby enhancing phosphorescence []. This property makes these copolymers potentially suitable for applications like encryption inks.

Q2: How does the concentration of 2-Bromocarbazole in a copolymer affect its phosphorescent properties?

A2: The molar ratio of 2-Bromocarbazole to the co-monomer significantly influences the phosphorescence intensity and quantum yield of the resulting copolymer []. High concentrations of 2-Bromocarbazole can decrease the polymer's rigidity, hindering the shielding effect from oxygen and decreasing phosphorescence []. Conversely, very low concentrations also lead to weaker phosphorescence, likely due to a lower concentration of the phosphorescent centers []. Therefore, optimizing the ratio is crucial for achieving desired optical properties.

Q3: Can 2-Bromocarbazole be used as a starting material for synthesizing more complex molecules?

A3: Absolutely. 2-Bromocarbazole serves as a versatile building block in organic synthesis. For instance, it can be utilized in electrophilic cyclization reactions to create functionalized ellipticinium and ellipticine derivatives, compounds known for their biological activities []. The bromine atom at the 2-position allows for further functionalization, broadening its synthetic utility.

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